Solasodine

Übersicht

Beschreibung

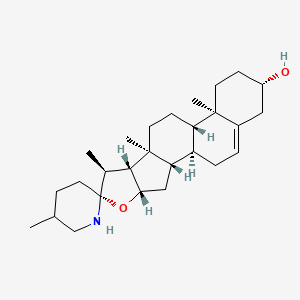

Solasodine is a steroidal alkaloid found in plants of the Solanaceae family, such as potatoes and tomatoes . It is a naturally occurring compound with a molecular formula of C27H43NO2 and a molar mass of 413.646 g/mol . This compound is known for its diverse biological activities, including anticancer, antifungal, and diuretic properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Solasodine can be synthesized through various methods, including the extraction from plant sources and chemical synthesis. One common method involves the hydrolysis of glycoalkaloids such as solasonine and solamargine, which are found in Solanum species . The hydrolysis process typically uses acidic or enzymatic conditions to break down the glycosidic bonds, yielding this compound.

Industrial Production Methods: Industrial production of this compound often involves the extraction from plant materials using solvents like methanol or ethanol . The extracted this compound is then purified using techniques such as high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) . These methods ensure the isolation of high-purity this compound for various applications.

Analyse Chemischer Reaktionen

Types of Reactions: Solasodine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions involving this compound often use reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as solasonine and solamargine . These derivatives retain the biological activity of this compound and are used in various pharmaceutical applications.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Solasodine has been extensively studied for its anticancer effects, particularly in colorectal cancer (CRC). Research indicates that this compound inhibits CRC cell proliferation and motility through a dose- and time-dependent mechanism. It induces apoptosis by modulating apoptosis-related proteins and signaling pathways:

- Mechanism of Action : this compound triggers the caspase cascade, increasing the Bax/Bcl-2 ratio, which leads to apoptosis in CRC cells. It also downregulates matrix metalloproteinases (MMPs), thereby inhibiting cell invasion and migration .

- In Vivo Studies : In animal models, this compound has shown promising results in reducing tumor growth and enhancing survival rates .

Table 1: Summary of Anticancer Effects of this compound

Antimicrobial Activity

This compound exhibits significant antimicrobial properties, making it a potential candidate for treating infections caused by resistant bacteria:

- Potentiation of Antibiotics : Studies have shown that this compound can enhance the efficacy of conventional antibiotics by altering bacterial membrane permeability and inhibiting efflux pumps, which are mechanisms that bacteria use to resist antibiotic treatment .

- Broad Spectrum Activity : Its antibacterial, antiviral, antifungal, and anti-inflammatory properties have been documented, suggesting its utility in various infectious diseases .

Table 2: Antimicrobial Effects of this compound

| Pathogen Type | Effect of this compound | Study Reference |

|---|---|---|

| Bacteria | Enhances antibiotic effectiveness | |

| Fungi | Exhibits antifungal activity | |

| Viruses | Shows antiviral properties |

Other Therapeutic Applications

Beyond its anticancer and antimicrobial effects, this compound has been investigated for various other therapeutic applications:

- Neuroprotective Effects : Research indicates that this compound may promote neurogenesis and exhibit protective effects against neurodegenerative diseases.

- Anti-inflammatory Properties : Its ability to modulate inflammatory pathways suggests potential use in treating inflammatory conditions.

- Antioxidant Activity : this compound has demonstrated antioxidant properties that could help mitigate oxidative stress-related diseases .

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

- Colorectal Cancer Treatment : A study involving human CRC cell lines showed that this compound significantly reduced cell viability and induced apoptosis compared to conventional chemotherapeutics like 5-fluorouracil .

- Topical Application for Skin Cancer : The use of a this compound glycoside cream (Zycure) for basal cell carcinoma resulted in a notable cure rate, demonstrating its effectiveness as a topical therapy .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Solanidine: Another steroidal alkaloid found in Solanaceae plants, known for its anticancer and anti-inflammatory properties.

Diosgenin: A steroidal sapogenin used in the synthesis of steroidal drugs, including contraceptives and corticosteroids.

Solasodine stands out due to its broad spectrum of biological activities and its potential in pharmaceutical applications.

Eigenschaften

CAS-Nummer |

126-17-0 |

|---|---|

Molekularformel |

C27H43NO2 |

Molekulargewicht |

413.6 g/mol |

IUPAC-Name |

(1S,2S,4S,5'R,6S,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-ol |

InChI |

InChI=1S/C27H43NO2/c1-16-7-12-27(28-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(29)8-10-25(18,3)21(20)9-11-26(22,24)4/h5,16-17,19-24,28-29H,6-15H2,1-4H3/t16-,17+,19+,20-,21+,22+,23+,24+,25+,26+,27+/m1/s1 |

InChI-Schlüssel |

KWVISVAMQJWJSZ-MEPOCMDBSA-N |

SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)C)NC1 |

Isomerische SMILES |

C[C@@H]1CC[C@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C)C)NC1 |

Kanonische SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)C)NC1 |

Aussehen |

Solid powder |

Color/Form |

HEXAGONAL PLATES FROM METHANOL OR BY SUBLIMATION IN HIGH VACUUM |

melting_point |

200-202 °C |

Key on ui other cas no. |

126-17-0 |

Physikalische Beschreibung |

Solid; [Merck Index] |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

FREELY SOL IN BENZENE, PYRIDINE, AND CHLOROFORM; MODERATELY SOL IN ALC, METHANOL, AND ACETONE; SLIGHTLY SOL IN WATER; PRACTICALLY INSOL IN ETHER SOL IN DIOXANE |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

solasodine solasodine citrate, (3alpha,22alpha,25R)-isomer solasodine, (3beta,22beta,25S)-isomer tomatidenol |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of solasodine?

A1: this compound has the molecular formula C27H43NO2 and a molecular weight of 413.63 g/mol. []

Q2: What is the typical extraction process for this compound?

A3: this compound extraction generally involves drying and grinding the plant material, followed by degreasing and extraction with solvents like ethanol. [] The extract undergoes acid hydrolysis to obtain crude this compound, which can be further purified via column chromatography. [, ]

Q3: What is the primary mechanism of action for this compound's anticancer activity?

A4: Research suggests that this compound exerts anticancer activity by inducing apoptosis in cancer cells. [] It achieves this by inhibiting the AKT/GSK3β/β-catenin signaling pathway. [] Furthermore, this compound disrupts mitochondrial membrane potential and impacts autophagy. []

Q4: Does this compound demonstrate selectivity towards specific cancer cell lines?

A5: Studies show that this compound exhibits varied cytotoxicity across different cancer cell lines. For instance, human prostate cancer (PC3) and human squamous cell carcinoma (KB) cells were found to be more sensitive to this compound compared to human colon adenocarcinoma (HT-29) and human breast adenocarcinoma (MCF-7) cell lines. []

Q5: How does this compound contribute to the anticonvulsant properties of Solanum sisymbriifolium?

A6: this compound significantly delays the latency of hind limb tonic extension in picrotoxin-induced convulsions in mice. [] It also reduces the duration of hind limb tonic extension in a dose-dependent manner in the maximal electroshock test in rats. [] These findings indicate that this compound contributes to the anticonvulsant activity of S. sisymbriifolium.

Q6: What role does this compound play in mitigating metabolic syndrome?

A7: Studies demonstrate that this compound can ameliorate high-fructose diet-induced metabolic syndrome in rats. [, ] It positively influences parameters like body weight, blood pressure, blood glucose and insulin levels, and blood lipid profiles. [, ] this compound's antioxidant properties, including its ability to reduce lipid peroxidation and modulate adipokine levels, are thought to contribute to these effects. []

Q7: Does this compound affect male reproductive function?

A8: In a study on dogs, chronic this compound administration (20mg/kg every other day for 30 days) induced testicular lesions, leading to severe impairment of spermatogenic elements. [] The observed reduction in testicular sialic acid content and Leydig cell nuclei suggests an antiandrogenic effect. []

Q8: Can plant tissue culture be used for this compound production?

A9: Yes, plant tissue culture has been explored as a potential method for this compound production. [, ] Callus cultures of various Solanum species, including S. surattense and S. laciniatum, have demonstrated the ability to produce this compound. [, ]

Q9: What factors influence this compound production in plant tissue culture?

A10: Factors like the plant species, explant source, culture medium composition (including growth regulators like auxins and cytokinins), and elicitor treatments (e.g., NaCl, pectin, salicylic acid, yeast extract) can significantly affect this compound production in plant cell cultures. [, , , ]

Q10: What challenges are associated with analyzing this compound levels?

A11: Accurate this compound analysis can be challenging due to factors like this compound loss during drying at high temperatures, incomplete extraction from plant material, and the temperamental nature of the colorimetric determination methods. []

Q11: What methods are considered reliable for this compound analysis?

A12: High-performance liquid chromatography (HPLC) coupled with pre-chromatographic derivatization techniques is considered a reliable method for this compound quantification. [, ] Accurate analysis requires finely ground samples, appropriate solvent selection, and validation of the chosen method. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.